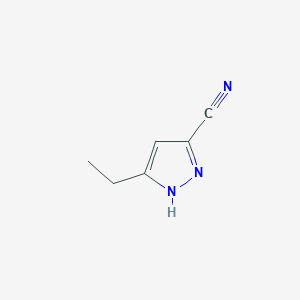
4-amino-3-(2-hydroxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-(2-hydroxyphenyl)butanoic acid is an organic compound that features both an amino group and a hydroxyphenyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(2-hydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reduction of N-Boc-D-tyrosine methyl ester using DiBAL (diisobutylaluminum hydride) to form an aldehyde intermediate. This intermediate is then converted to the desired product through a series of reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-3-(2-hydroxyphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols.
Aplicaciones Científicas De Investigación
4-amino-3-(2-hydroxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-amino-3-(2-hydroxyphenyl)butanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: This compound has a similar structure but with different positioning of the hydroxy group.
3-amino-4-(4-hydroxyphenyl)butanoic acid: Another structurally similar compound with variations in the amino and hydroxy groups.
Uniqueness
4-amino-3-(2-hydroxyphenyl)butanoic acid is unique due to its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
4-amino-3-(2-hydroxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-6-7(5-10(13)14)8-3-1-2-4-9(8)12/h1-4,7,12H,5-6,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYMHRSKGPQZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)
![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)





![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)





